![molecular formula C24H22FNO B5341861 N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B5341861.png)
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a fluorophenyl group and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the fluorophenyl and methylphenyl groups. Common synthetic routes include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide
- 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide
- 2-methyl-N-[(4-methylphenyl)methyl]cyclopropane-1-carboxamide
Uniqueness
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-16-7-11-18(12-8-16)24(19-13-9-17(2)10-14-19)15-20(24)23(27)26-22-6-4-3-5-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVJWSUWJHFGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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